5-(Hydrazinométhyl)pyrimidine

Vue d'ensemble

Description

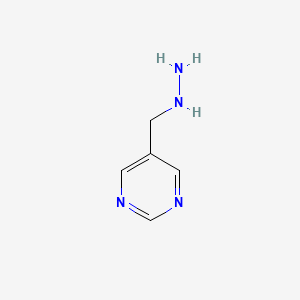

5-(Hydrazinomethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a hydrazinomethyl group at the 5-position

Applications De Recherche Scientifique

5-(Hydrazinomethyl)pyrimidine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and antimicrobial compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

Biological Research: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Mécanisme D'action

- By inhibiting or modulating the expression and activities of these mediators, the compound exerts its anti-inflammatory effects .

- For example, it may suppress the production of pro-inflammatory cytokines or inhibit enzymes responsible for generating inflammatory molecules .

Target of Action

Mode of Action

Biochemical Pathways

Researchers should explore its bioisosteric properties and consider it as a chemotype for addressing previously untreatable medical conditions . 🌟

Analyse Biochimique

Biochemical Properties

They interact with various enzymes, proteins, and other biomolecules, often serving as building blocks for these larger structures .

Cellular Effects

Pyrimidine derivatives have been shown to exhibit a range of effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on pyrimidines have shown that they can undergo transformations under high pressure .

Metabolic Pathways

5-(Hydrazinomethyl)pyrimidine is likely involved in pyrimidine metabolism, a dynamic and versatile pathway that encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of pyrimidines .

Transport and Distribution

It is known that pyrimidines can be transported and distributed within cells through various mechanisms .

Subcellular Localization

Rna molecules, which contain pyrimidines, are known to be localized to specific subcellular regions through interactions between RNA regulatory elements and RNA binding proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydrazinomethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with hydrazine or hydrazine derivatives. One common method involves the reaction of 5-formylpyrimidine with hydrazine hydrate under reflux conditions to yield 5-(Hydrazinomethyl)pyrimidine. The reaction is usually carried out in an ethanol or methanol solvent, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for 5-(Hydrazinomethyl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

5-(Hydrazinomethyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The hydrazinomethyl group can be oxidized to form corresponding azomethine derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The hydrazinomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include azomethine derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(Aminomethyl)pyrimidine: Similar structure but with an aminomethyl group instead of a hydrazinomethyl group.

5-(Methylthio)pyrimidine: Contains a methylthio group at the 5-position.

5-(Chloromethyl)pyrimidine: Contains a chloromethyl group at the 5-position.

Uniqueness

5-(Hydrazinomethyl)pyrimidine is unique due to the presence of the hydrazinomethyl group, which imparts distinct chemical reactivity and biological activity. This group can participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile intermediate in organic synthesis. Additionally, the hydrazinomethyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Activité Biologique

5-(Hydrazinomethyl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

5-(Hydrazinomethyl)pyrimidine is characterized by a pyrimidine ring substituted with a hydrazinomethyl group. This structural feature is significant as it influences the compound's reactivity and biological interactions. The presence of nitrogen atoms in both the pyrimidine ring and the hydrazine moiety enhances its potential for hydrogen bonding and coordination with various biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 5-(hydrazinomethyl)pyrimidine, exhibit notable anticancer properties. For instance, studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation across various cell lines. These compounds demonstrated significant growth inhibition percentages, suggesting that modifications to the pyrimidine structure can enhance anticancer activity .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line Tested | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| 5-(Hydrazinomethyl)pyrimidine | RFX 393 (Renal Carcinoma) | TBD | TBD |

| Pyrazolo[1,5-a]pyrimidines | Diverse Cancer Cell Lines | 43.9 (mean) | 0.09 - 1.58 |

Antioxidant Activity

The antioxidant capacity of 5-(hydrazinomethyl)pyrimidine has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Compounds with similar structures have shown promising results in reducing oxidative stress markers, which are crucial in preventing cellular damage associated with cancer and other diseases .

The biological activity of 5-(hydrazinomethyl)pyrimidine can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in cancer progression and other diseases. For example, certain derivatives have been identified as dual inhibitors of CDK2 and TRKA kinases, which play critical roles in cell cycle regulation and survival signaling pathways .

- Cell Cycle Arrest : Studies have demonstrated that treatment with pyrimidine derivatives can lead to significant cell cycle arrest in the G0–G1 phase, indicating a potential mechanism for their anticancer effects .

- Induction of Apoptosis : Some compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways, further contributing to their therapeutic potential .

Case Study 1: Pyrazolo[1,5-a]pyrimidines

In a recent study involving pyrazolo[1,5-a]pyrimidines, several compounds were synthesized and tested for their anticancer properties against renal carcinoma cell lines. The results highlighted that specific substitutions on the pyrimidine core significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications at specific positions on the pyrimidine ring could dramatically alter biological activity. For instance, adding functional groups that enhance lipophilicity or hydrogen bonding capabilities resulted in increased potency against target enzymes such as CDK2 .

Propriétés

IUPAC Name |

pyrimidin-5-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-9-3-5-1-7-4-8-2-5/h1-2,4,9H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSYLVSAXYNDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717371 | |

| Record name | 5-(Hydrazinylmethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-20-6 | |

| Record name | 5-(Hydrazinylmethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Hydrazinylmethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.